molecular formula C2H8NO3P B1220172 1-Aminoethylphosphonic acid CAS No. 6323-97-3

1-Aminoethylphosphonic acid

Cat. No.: B1220172
CAS No.: 6323-97-3
M. Wt: 125.06 g/mol
InChI Key: UIQSKEDQPSEGAU-UHFFFAOYSA-N
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Description

1-Aminoethylphosphonic acid is an organophosphorus compound with the molecular formula CH₃CH(NH₂)PO₃H₂ It is a derivative of phosphonic acid, characterized by the presence of an amino group attached to an ethyl chain, which is further bonded to a phosphonic acid group

Biochemical Analysis

Biochemical Properties

1-Aminoethylphosphonic acid plays a crucial role in biochemical reactions by mimicking biomolecules with phosphoric acid or carboxylic acid groups. It interacts with various enzymes, proteins, and other biomolecules, often acting as an enzyme inhibitor. For instance, it inhibits alanine racemase from Bacillus stearothermophilus via a two-step reaction pathway . This interaction is significant as it can influence the enzyme’s activity and, consequently, various metabolic processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It can act as an antagonist of amino acids, inhibiting enzymes involved in amino acid metabolism and thus affecting the physiological activity of the cell . This compound can exert antibacterial, plant growth regulatory, or neuromodulatory effects, depending on the specific cellular context. It influences cell signaling pathways, gene expression, and cellular metabolism, making it a versatile tool in biochemical research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, or activation, and changes in gene expression. It mimics the phosphates and carboxylates of biological molecules to inhibit metabolic enzymes . This inhibition can lead to significant changes in cellular function, highlighting the compound’s potential as a lead compound for drug development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that phosphonodipeptides and phosphonooligopeptides based on this compound exhibit antibacterial activity by inhibiting bacterial cell-wall biosynthesis . These effects can vary depending on the duration of exposure and the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antibacterial activity. At higher doses, it can cause toxic or adverse effects. For example, a study on the phosphonopeptide L-norvalyl-L-1-aminoethylphosphonic acid showed that a single dose of 20 mg per kg was effective in eliminating bacterial infections in a mouse model . This highlights the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to phosphonate biosynthesis. It interacts with enzymes such as PEP phosphomutase, which is crucial for the biosynthesis of phosphonates . These interactions can influence metabolic flux and metabolite levels, further highlighting the compound’s significance in biochemical research.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters or binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function . Understanding these transport mechanisms is essential for optimizing the compound’s use in various applications.

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell . This localization is crucial for the compound’s effectiveness in inhibiting specific enzymes or influencing particular cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminoethylphosphonic acid can be synthesized through several methods. One common approach involves the phospha-Mannich reaction, where hypophosphorous acid reacts with secondary amines and formaldehyde in an acidic medium, such as acetic acid. This reaction typically yields aminomethylphosphinic acids in high purity and yield . Another method involves the quaternization of simple 1-aminoalkylphosphonic acids under basic conditions using methyl sulfate as an alkylating agent, followed by acidic hydrolysis to obtain the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The reaction conditions, such as temperature, pH, and reactant concentrations, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Aminoethylphosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonic acid group to phosphinic acid derivatives.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products:

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphinic acid derivatives.

    Substitution: Various substituted phosphonic acids.

Scientific Research Applications

1-Aminoethylphosphonic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Aminoethylphosphonic acid can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific structure, which allows it to effectively mimic alanine and inhibit alanine racemase. This property makes it a valuable compound in the development of antibacterial agents and other pharmaceuticals.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and ability to inhibit key enzymes make it a valuable tool in research and development.

Properties

IUPAC Name

1-aminoethylphosphonic acid
Source PubChem
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InChI

InChI=1S/C2H8NO3P/c1-2(3)7(4,5)6/h2H,3H2,1H3,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQSKEDQPSEGAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(N)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8NO3P
Source PubChem
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DSSTOX Substance ID

DTXSID101346480
Record name 1-(Aminoethyl)phosphonic acid
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Molecular Weight

125.06 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White solid; [Acros Organics MSDS]
Record name 1-Aminoethylphosphonic acid
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CAS No.

6323-97-3
Record name 1-(Aminoethyl)phosphonic acid
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Record name 1-(Aminoethyl)phosphonic acid
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Record name (1-Aminoethyl)phosphonic Acid
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Record name 1-AMINOETHYLPHOSPHONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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